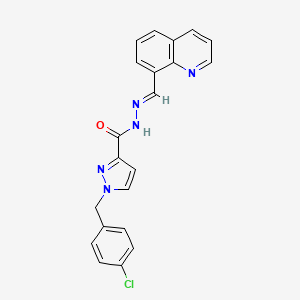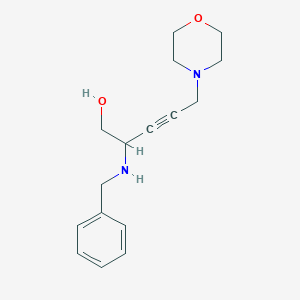![molecular formula C19H32N4O B5503275 1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)
1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine is a complex organic compound. Its study is relevant in the field of organic chemistry due to its intricate molecular structure and potential applications.
Synthesis Analysis
The synthesis of similar azetidinone derivatives, such as those derived from 3-methyl-1H-pyrazol-5(4H)-one, involves reactions with aldehydes and ammonia via Betti’s condensation reaction, further treated with chloroacetic acid and POCl3 in the presence of triethylamine (Chopde, Meshram, & Pagadala, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic techniques like IR and 1H-NMR, and elemental analysis. For instance, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was analyzed using the X-ray diffraction method (Minga, 2005).
Chemical Reactions and Properties
Similar compounds exhibit various chemical reactions. For example, the rearrangement of 5-acetyl-3-benzoylamino-6-(2-dimethylamino-1-ethenyl)-2H-pyran-2-one into different derivatives like 1-aminopyridine and pyrano[2,3-b]pyridine has been described (Strah, Svete, & Stanovnik, 1996).
Physical Properties Analysis
Physical properties such as crystal structure, space group, and molecular weight can be determined through methods like X-ray diffraction. The analysis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate provides insights into these physical aspects (李明 et al., 2005).
Chemical Properties Analysis
Chemical properties like antimicrobial activities are often evaluated in similar compounds. For example, some azetidinone analogues show promising antibacterial activities against different bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Potential
- Azetidinone derivatives, including structures related to the query compound, have shown promising antibacterial activities against various bacterial strains, highlighting their potential in developing new antibacterial agents (Chopde, Meshram, & Pagadala, 2012). This suggests a pathway for exploring 1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine as a novel antibacterial compound.
Antitubercular Activity
- The synthesis of novel nitrogen-rich hybrid molecules, including pyrazole derivatives, has been investigated for their antitubercular activity. Such compounds have shown potent in vitro activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Vavaiya et al., 2022). This highlights the importance of further exploring similar structures like 1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine for their potential antitubercular properties.
Anticancer Properties
- Research into pyrazole derivatives has identified several compounds with significant antitumor, antifungal, and antibacterial activities. This diverse pharmacological profile suggests that structures related to the query compound may also possess anticancer potential, offering a new avenue for oncological research (Titi et al., 2020). The exploration of 1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine in oncology could be of great interest.
Antimicrobial and Anticancer Agents Development
- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds exhibiting higher efficacy than standard drugs. This suggests that the query compound could be explored for similar applications, potentially leading to the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-5-23-18(11-16(20-23)10-14(2)3)19(24)21-12-17(13-21)22-9-7-6-8-15(22)4/h11,14-15,17H,5-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSWVQMLNIGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CC(C2)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)
![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)
![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)


![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

